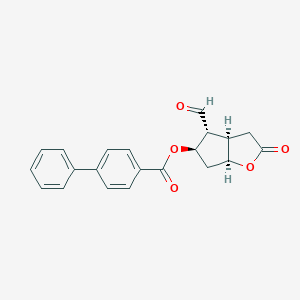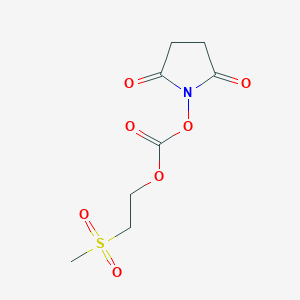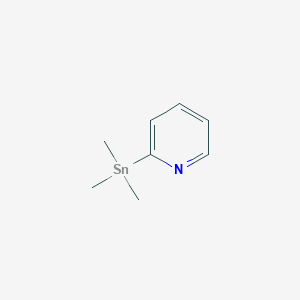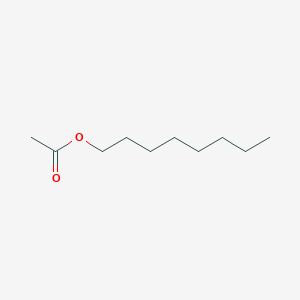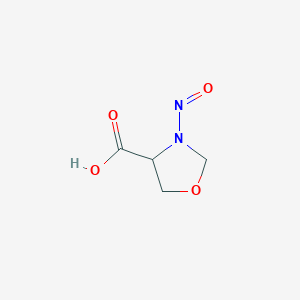![molecular formula C13H14O3 B031376 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) CAS No. 151528-55-1](/img/structure/B31376.png)
1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI), also known as NBO, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. NBO is a white crystalline powder with a molecular weight of 254.3 g/mol.
Mecanismo De Acción
The exact mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) has been shown to inhibit the growth of various cancer cells by inducing apoptosis, or programmed cell death. It has also been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which play a key role in the development of various inflammatory diseases.
Efectos Bioquímicos Y Fisiológicos
1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells by inducing apoptosis and inhibiting angiogenesis. 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) has also been shown to possess significant anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory diseases. In addition, 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) has been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) in lab experiments is its ability to exhibit a wide range of biological activities. This makes it a versatile compound that can be used in a variety of research areas. Another advantage of 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) is its relative ease of synthesis, which makes it readily available for use in lab experiments. However, one limitation of using 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI). One area of research is the development of new drugs based on the structure of 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI). Another area of research is the investigation of the mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI), which could lead to the development of new therapeutic targets. Additionally, the use of 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) in combination with other drugs or therapies could enhance its therapeutic potential. Finally, further studies on the toxicity and safety of 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) are needed to fully understand its potential as a therapeutic agent.
Conclusion:
In conclusion, 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. It exhibits a wide range of biological activities, including antifungal, antibacterial, and antitumor properties, as well as significant anti-inflammatory and analgesic effects. 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) has potential applications in the development of new drugs for the treatment of various diseases. While there are some limitations to its use in lab experiments, the future directions for the study of 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) are promising and warrant further investigation.
Métodos De Síntesis
1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) can be synthesized through a multistep process that involves the reaction of naphthalene with chloroacetyl chloride, followed by reduction with sodium borohydride to yield 1-(2-chloroacetyl)naphthalene. The resulting product is then reacted with epichlorohydrin in the presence of a base to form 1-(2,3-epoxypropoxy)naphthalene. Finally, the epoxide ring is opened with sodium methoxide to produce 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI).
Aplicaciones Científicas De Investigación
1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antifungal, antibacterial, and antitumor properties. 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) has also been shown to possess significant anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Propiedades
Número CAS |
151528-55-1 |
|---|---|
Nombre del producto |
1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) |
Fórmula molecular |
C13H14O3 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
5-[[(2S)-oxiran-2-yl]methoxy]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H14O3/c14-12-5-1-4-11-10(12)3-2-6-13(11)16-8-9-7-15-9/h2-3,6,9H,1,4-5,7-8H2/t9-/m0/s1 |
Clave InChI |
IINAKVBHQXNCON-VIFPVBQESA-N |
SMILES isomérico |
C1CC2=C(C=CC=C2OC[C@@H]3CO3)C(=O)C1 |
SMILES |
C1CC2=C(C=CC=C2OCC3CO3)C(=O)C1 |
SMILES canónico |
C1CC2=C(C=CC=C2OCC3CO3)C(=O)C1 |
Sinónimos |
(S)-3,4-Dihydro-5-(oxiranylmethoxy)-1(2H)-naphthalenone; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(Z)-7-[(1R,2R,3R)-3-[Tert-butyl(dimethyl)silyl]oxy-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31302.png)
![(3Ar,4R,5R,6aS)-5-[tert-butyl(dimethyl)silyl]oxy-4-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B31304.png)
![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B31306.png)
![(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B31310.png)
